3-[[(4-Methoxyphenyl)sulfonyl]amino]benzoic acid
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Overview
Description
Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-[(4-methoxyphenyl)sulfonyl]amino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may be carried out using reducing agents such as hydrogen or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of substituted aromatic compounds .
Scientific Research Applications
Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid: This compound shares structural similarities with benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- but differs in the position and nature of substituents.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents exhibit unique chemical and biological properties.
Uniqueness
Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
412936-86-8 |
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Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-5-7-13(8-6-12)21(18,19)15-11-4-2-3-10(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI Key |
SPDNKKPESKIWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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